(S)-Methocarbamol (S)-Methocarbamol (S)-methocarbamol is a 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate that has S configuration. Both (R)- and (S)-methocarbamol have muscle relaxant properties, with the (R)-enantiomer being more active than the (S)-enantiomer. It has a role as a muscle relaxant. It is an enantiomer of a (R)-methocarbamol.
Brand Name: Vulcanchem
CAS No.: 108914-10-9
VCID: VC0114828
InChI: InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
SMILES: COC1=CC=CC=C1OCC(COC(=O)N)O
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol

(S)-Methocarbamol

CAS No.: 108914-10-9

Reference Standards

VCID: VC0114828

Molecular Formula: C11H15NO5

Molecular Weight: 241.24 g/mol

(S)-Methocarbamol - 108914-10-9

CAS No. 108914-10-9
Product Name (S)-Methocarbamol
Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
IUPAC Name [(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Standard InChI InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
Standard InChIKey GNXFOGHNGIVQEH-QMMMGPOBSA-N
Isomeric SMILES COC1=CC=CC=C1OC[C@@H](COC(=O)N)O
SMILES COC1=CC=CC=C1OCC(COC(=O)N)O
Canonical SMILES COC1=CC=CC=C1OCC(COC(=O)N)O
Description (S)-methocarbamol is a 2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate that has S configuration. Both (R)- and (S)-methocarbamol have muscle relaxant properties, with the (R)-enantiomer being more active than the (S)-enantiomer. It has a role as a muscle relaxant. It is an enantiomer of a (R)-methocarbamol.
Synonyms (2S)-3-(2-Methoxyphenoxy)-1,2-propanediol-1-carbamate; (-)-2-hydroxy-3-(o-methoxyphenoxy)propyl Ester Carbamic Acid;
PubChem Compound 688483
Last Modified Nov 11 2021
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